Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
Overview
Description
Methyl 4-ethyl-5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring and the incorporation of the tetrahydrofuran moiety. Common reagents used in the synthesis include methyl iodide, ethyl bromide, and thiophene-2-carboxylic acid. The reaction conditions typically involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-ethyl-5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-5-methyl-2-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and tetrahydrofuran-containing molecules. Examples include:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar reactivity.
Tetrahydrofuran: A common solvent and building block in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
methyl 4-ethyl-5-methyl-2-(oxolan-2-ylmethylcarbamothioylamino)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-4-11-9(2)22-13(12(11)14(18)19-3)17-15(21)16-8-10-6-5-7-20-10/h10H,4-8H2,1-3H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURAKODARRZFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NCC2CCCO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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